molecular formula C37H65ClO4 B14287251 3,4,5-Tris(decyloxy)benzoyl chloride CAS No. 122060-80-4

3,4,5-Tris(decyloxy)benzoyl chloride

Cat. No.: B14287251
CAS No.: 122060-80-4
M. Wt: 609.4 g/mol
InChI Key: VCLHVYIEFVUYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Tris(decyloxy)benzoyl chloride is a benzoyl chloride derivative featuring three decyloxy (C10H21O-) substituents at the 3, 4, and 5 positions of the aromatic ring. This compound is characterized by its long alkyl chains, which impart significant lipophilicity and influence its physical properties, reactivity, and applications. Its structural complexity makes it valuable in supramolecular chemistry and materials science, particularly in designing liquid crystals or amphiphilic polymers .

Properties

CAS No.

122060-80-4

Molecular Formula

C37H65ClO4

Molecular Weight

609.4 g/mol

IUPAC Name

3,4,5-tris-decoxybenzoyl chloride

InChI

InChI=1S/C37H65ClO4/c1-4-7-10-13-16-19-22-25-28-40-34-31-33(37(38)39)32-35(41-29-26-23-20-17-14-11-8-5-2)36(34)42-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3

InChI Key

VCLHVYIEFVUYLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(decyloxy)benzoyl chloride typically involves the reaction of 3,4,5-trihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate to form 3,4,5-Tris(decyloxy)benzoic acid. This intermediate is then reacted with thionyl chloride to produce 3,4,5-Tris(decyloxy)benzoyl chloride.

Industrial Production Methods

Industrial production methods for 3,4,5-Tris(decyloxy)benzoyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(decyloxy)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: It can hydrolyze in the presence of water to form 3,4,5-Tris(decyloxy)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Water: Used in hydrolysis reactions.

    Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.

Major Products Formed

    Substituted Products: Formed from substitution reactions.

    3,4,5-Tris(decyloxy)benzoic acid: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

3,4,5-Tris(decyloxy)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 3,4,5-Tris(decyloxy)benzoyl group into molecules.

    Biology: Used in the modification of biomolecules for studying their functions and interactions.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(decyloxy)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features of 3,4,5-tris(decyloxy)benzoyl chloride with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3,4,5-Tris(decyloxy)benzoyl chloride 3x C10H21O C31H51ClO4 ~563.2 (estimated) High lipophilicity, potential mesogenicity
3,4,5-Trimethoxybenzoyl chloride 3x OCH3 C10H11ClO4 230.64 Electron-donating groups, moderate reactivity
3,4,5-Trifluorobenzoyl chloride 3x F C7H2ClF3O 194.54 Electron-withdrawing groups, high reactivity
4-(Trichloromethyl)benzoyl chloride CCl3 at para position C8H4Cl4O 243.93 High electrophilicity, industrial use

Key Observations :

  • Electron Effects : Decyloxy and methoxy groups are electron-donating, enhancing resonance stabilization of the benzoyl chloride, while fluorine and trichloromethyl groups are electron-withdrawing, increasing electrophilicity and reaction rates .

Physical and Thermal Properties

  • Thermal Stability : Decyloxy chains enhance thermal stability compared to methoxy or chloro derivatives, as seen in tris(alkoxy)metal complexes (). For instance, palladium and platinum analogs with two alkoxy chains exhibit columnar phases, while gold analogs require additional hydrogen bonding .
  • Luminescence : Tris(alkoxy)gold complexes emit at 497–528 nm (), suggesting that 3,4,5-tris(decyloxy)benzoyl chloride derivatives could exhibit similar photophysical properties if coordinated to metals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.